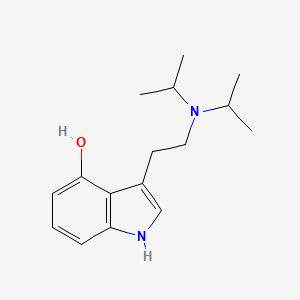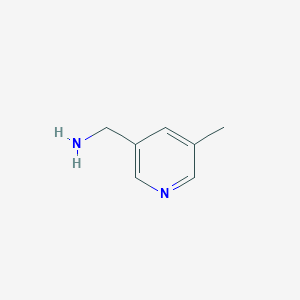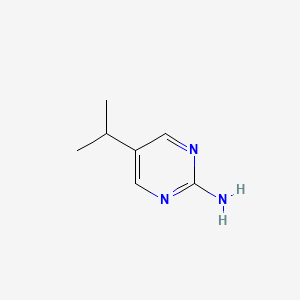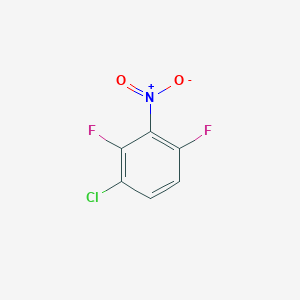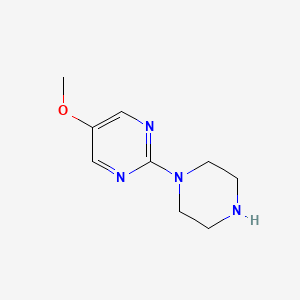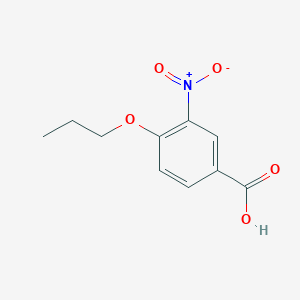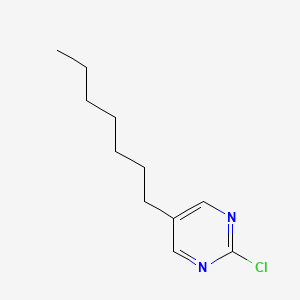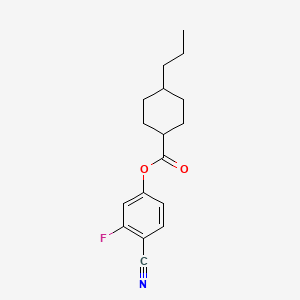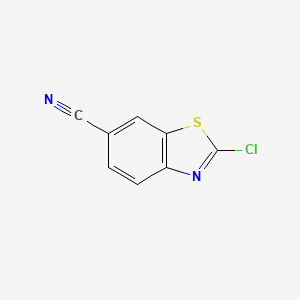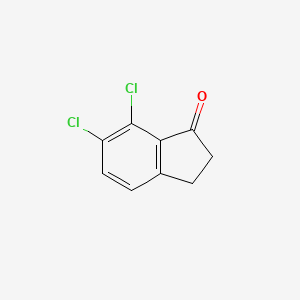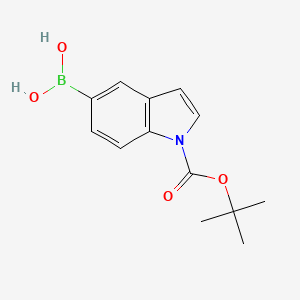
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid
概要
説明
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid, commonly known as Boc-indole-boronic acid, is an organic compound that belongs to the family of boronic acids. This compound has gained significant attention in the field of organic synthesis and medicinal chemistry due to its unique chemical properties and biological activities.
科学的研究の応用
Synthesis of Complex Molecules
The BOC group in 1-BOC-INDOLE-5-BORONIC ACID is commonly used as a protecting group for amines in organic synthesis . This allows for the selective synthesis of complex molecules where the amine functionality needs to be protected to avoid unwanted reactions during the synthesis process.
Peptide Synthesis
This compound is instrumental in peptide synthesis, where the BOC group protects the amine end of amino acids. This protection is crucial to prevent the formation of side products and to ensure the correct sequence of amino acids is assembled .
Biological Studies
The indole ring is a common motif in natural products and pharmaceuticals. 1-BOC-INDOLE-5-BORONIC ACID can be used as a precursor for the synthesis of molecules that mimic natural products, aiding in the study of biological pathways and processes.
Each of these applications utilizes the unique chemical structure of 1-BOC-INDOLE-5-BORONIC ACID to perform specific functions in scientific research, showcasing the versatility of this compound in various fields of study. The tert-butyloxycarbonyl (BOC) group, in particular, is a valuable feature for protecting amines during synthesis, making it a staple in organic chemistry laboratories .
作用機序
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The 1-BOC-INDOLE-5-BORONIC ACID compound likely interacts with its targets through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances in the environment.
Biochemical Pathways
The boc group is known to play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . Therefore, it can be inferred that this compound might influence the biochemical pathways involving amino functions.
Pharmacokinetics
It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . These properties might influence the compound’s bioavailability.
Result of Action
It’s known that the boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound might induce changes in the chemical environment of the cell.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-BOC-INDOLE-5-BORONIC ACID. For instance, the Boc group can be cleaved by mild acidolysis , suggesting that the compound’s action might be influenced by the acidity of the environment. Moreover, the compound’s stability might be affected by temperature, as certain deprotection methods for the Boc group are temperature-dependent .
特性
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHKSBYXDUUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593251 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317830-84-5 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


